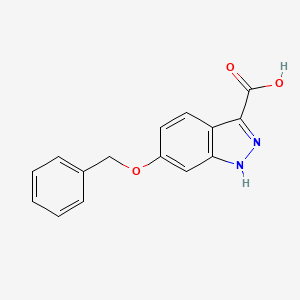![molecular formula C11H14N2O3S2 B1440601 3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine CAS No. 1286709-71-4](/img/structure/B1440601.png)
3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine
Übersicht
Beschreibung
Benzo[d]thiazol-2(3H)-imine is a class of organic compounds that contain a benzo[d]thiazole ring, which is a fused ring structure that includes a benzene ring and a thiazole ring . The “3-(2-methoxyethyl)-6-(methylsulfonyl)” part of the name suggests that there are additional functional groups attached to this ring structure, specifically a methoxyethyl group at the 3rd position and a methylsulfonyl group at the 6th position .
Molecular Structure Analysis
The molecular structure of “3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine” would likely be based on the benzo[d]thiazol-2(3H)-imine ring structure, with additional functional groups attached at the 3rd and 6th positions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have focused on synthesizing and characterizing derivatives of benzo[d]thiazol-2(3H)-imine, including the synthesis of 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles. These compounds were evaluated for their biological activities, demonstrating that derivatives with specific substituents (e.g., chlorine, methoxy groups) exhibit increased toxicity towards bacteria (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Biological Activity Studies
The exploration of biological activities is a significant application area. For instance, novel imine derivatives containing 1H-1,2,4-triazole and thiazole rings were synthesized and their plant-growth regulatory activities evaluated. These compounds showed promising regulatory effects, indicating potential applications in agriculture (Qin et al., 2010).
Structural and Theoretical Analysis
Advanced structural and theoretical analysis have been applied to derivatives of benzo[d]thiazol-2(3H)-imine. For example, a combined theoretical and experimental investigation was conducted on a binary complex involving 5-methyl-1,3-thiazol-2(3H)-imine, offering insights into its structural properties and potential pharmaceutical applications (Sharma et al., 2020).
Antimicrobial and Plant-Growth Regulatory Activities
A focus on antimicrobial and plant-growth regulatory activities highlights the potential of these compounds in medical and agricultural fields. The synthesis and evaluation of new thiazolidin-4-one derivatives for their antibacterial activity against both gram-negative and gram-positive bacteria underscore their therapeutic potential (Hussein & Azeez, 2013).
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S2/c1-16-6-5-13-9-4-3-8(18(2,14)15)7-10(9)17-11(13)12/h3-4,7,12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQLJLOYEGCQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate](/img/structure/B1440519.png)

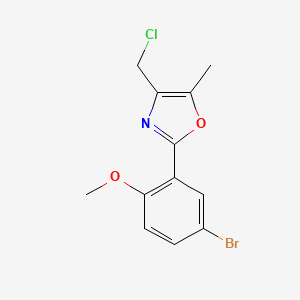
![1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1440522.png)
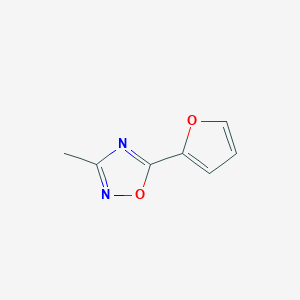
![(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440527.png)
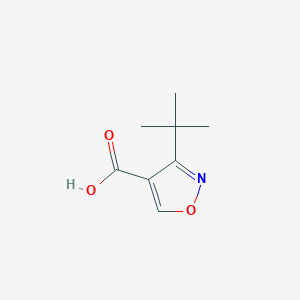
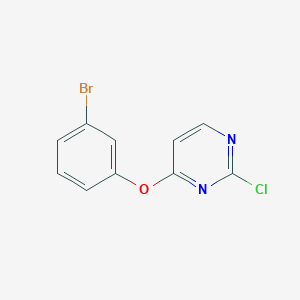



![8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1440540.png)
